molecular formula C9H9N3O2 B1386469 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 111984-01-1

5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B1386469
CAS No.: 111984-01-1
M. Wt: 191.19 g/mol
InChI Key: XMOXXRRTXGNQAC-UHFFFAOYSA-N
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Description

Product Overview 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid ( 111984-01-1) is a high-purity organic compound with the molecular formula C 9 H 9 N 3 O 2 and a molecular weight of 191.19 g/mol [ citation 1 ]. This nitrogen-bridged heterocycle is supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability [ citation 1 ]. Research Applications and Value This compound belongs to the imidazo[1,2-a]pyrimidine chemical class, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological activities [ citation 10 ]. Researchers are exploring its potential as a key building block for developing novel therapeutic agents. Imidazo[1,2-a]pyrimidine derivatives have demonstrated diverse biological activities in scientific studies, including antiviral [ citation 10 ], anticancer, and antimicrobial properties [ citation 10 ]. The carboxylic acid functional group at the 2-position makes this compound a versatile intermediate for further synthetic modification. Researchers can utilize this handle to create amide derivatives or other molecular hybrids for structure-activity relationship (SAR) studies and drug discovery programs [ citation 2 ]. Intended Use and Handling This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-6(2)12-4-7(8(13)14)11-9(12)10-5/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOXXRRTXGNQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=CN12)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651758
Record name 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111984-01-1
Record name 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Another approach involves the cyclization of appropriate precursors using transition metal catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale multicomponent reactions and the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid often involves multi-step reactions starting from simpler imidazo derivatives. The general synthetic route includes:

  • Starting Materials : Typically involves substituted amino compounds and carboxylic acids.
  • Reagents : Common reagents include ethyl chloroacetate and various coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
  • Characterization : The synthesized compounds are characterized using techniques such as FTIR, NMR (both ^1H and ^13C), and mass spectrometry to confirm their structures.

Antituberculosis Activity

One of the most promising applications of this compound is its activity against Mycobacterium tuberculosis. Recent studies have shown that derivatives of this compound exhibit significant antimycobacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 0.004 μM against replicating Mtb strains, indicating potent activity against both drug-sensitive and multidrug-resistant strains .
  • Mechanism of Action : The compounds have been identified as inhibitors of QcrB, a crucial enzyme in the electron transport chain of mycobacteria .

Androgen Receptor Modulation

This compound also shows potential as a tissue-selective androgen receptor modulator (SARM). This application is particularly relevant in the treatment of androgen-dependent conditions such as prostate cancer:

  • Therapeutic Use : Compounds derived from this structure are being explored for their ability to selectively antagonize androgen receptors without the side effects associated with traditional steroidal therapies .
  • Efficacy : These compounds have shown high affinity for androgen receptors and possess a favorable safety profile with minimal drug-drug interactions .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound derivatives in various therapeutic contexts:

Antituberculosis Research

A study by Moraski et al. synthesized a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and evaluated their anti-TB activity against both replicating and non-replicating strains. The findings indicated that most compounds were non-toxic to mammalian cell lines while exhibiting significant antimicrobial activity against Mtb .

Cancer Treatment Studies

Research focusing on the SARM properties of these compounds has revealed their potential in treating prostate cancer by selectively inhibiting androgen receptor activity. These studies suggest that such compounds could provide new avenues for cancer therapy with reduced side effects compared to conventional treatments .

Summary Table of Applications

Application AreaDescriptionNotable Findings
AntituberculosisEffective against Mycobacterium tuberculosisMIC as low as 0.004 μM; QcrB inhibitors
Androgen Receptor ModulationSelective antagonism in androgen-dependent conditionsHigh receptor affinity; favorable safety profile
Cancer TreatmentPotential for treating prostate cancerNon-steroidal modulators with reduced side effects

Mechanism of Action

The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

a) Imidazo[1,2-a]pyridine Derivatives
  • 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (C₉H₈N₂O₂; MW: 176.18 g/mol) replaces the pyrimidine ring with pyridine, reducing aromaticity and altering electronic properties.
b) Pyrazolo[1,5-a]pyrimidine Derivatives
  • 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (C₁₉H₁₃N₃O₂; MW: 315.33 g/mol) substitutes the imidazole ring with pyrazole and introduces phenyl groups. The bulkier aryl substituents increase lipophilicity (logP ~3.5 predicted) but may hinder cellular permeability due to steric effects .

Substituent Modifications

a) Halogenated Derivatives
  • Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate (C₉H₇Cl₂N₃O₂; MW: 260.07 g/mol) incorporates chlorine atoms, enhancing electrophilicity and metabolic stability. The ester group offers synthetic flexibility for hydrolysis to carboxylic acids, similar to the target compound’s synthesis .
  • 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid (C₇H₄IN₃O₂; MW: 289.03 g/mol) introduces iodine, which increases molecular weight and polar surface area (PSA: 75.8 Ų vs.
b) Methyl vs. Aryl Substituents
  • Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (C₁₀H₁₂N₄O₂; MW: 232.23 g/mol) replaces the imidazole ring with triazole, altering π-π stacking interactions. The methyl groups mirror the target compound’s substituents, but the triazole’s basicity (pKa ~1.5) may reduce solubility at physiological pH .

Functional Group Transformations

a) Ester vs. Carboxylic Acid
  • Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (C₉H₈BrN₃O₂; MW: 278.09 g/mol) highlights the synthetic utility of ester intermediates. Hydrolysis of such esters under basic conditions yields carboxylic acids, a pathway shared with the target compound .
b) Carboxamide Derivatives
  • N-Aryl-1-benzyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides (e.g., compound 6g, C₂₄H₂₀N₄O₂) demonstrate enhanced antibiofilm activity against methicillin-resistant Staphylococcus aureus (54% biomass reduction). The target compound’s carboxylic acid group could similarly serve as a precursor for antibiofilm agents via amide coupling .

Structural and Property Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Melting Point (°C) Notable Properties/Applications Reference
5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid C₉H₉N₃O₂ 191.19 5,7-dimethyl; C2-COOH Not reported Precursor for bioactive amides
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid C₉H₈N₂O₂ 176.18 C7-methyl; pyridine core Not reported Reduced hydrogen-bonding capacity
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₉H₁₃N₃O₂ 315.33 5,7-diphenyl; pyrazole core Not reported High lipophilicity (logP ~3.5)
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate C₉H₇Cl₂N₃O₂ 260.07 5,7-Cl; ester group Not reported Electrophilic halogen for coupling
3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid C₇H₄IN₃O₂ 289.03 C3-iodo; C2-COOH Not reported Radiolabeling potential

Biological Activity

5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused bicyclic structure composed of imidazole and pyrimidine rings, which enhances its interaction with various biological targets. Its molecular formula is C9H9N3O2, with a molecular weight of 191.19 g/mol. This article reviews the biological activities associated with this compound, including its antimicrobial and anticancer properties, and discusses relevant research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. Studies have shown that this compound can interfere with biochemical pathways critical for the survival and replication of these pathogens.

Key Findings

  • Anti-Tuberculosis Activity : The compound has been studied for its potential to combat multidrug-resistant Mycobacterium tuberculosis. It may disrupt essential metabolic pathways within the bacteria, suggesting its utility as a lead compound for tuberculosis treatment development.
  • Antimicrobial Spectrum : In vitro studies have demonstrated activity against various Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against resistant strains such as linezolid and tedizolid-resistant Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that this compound can induce cytotoxic effects on cancer cell lines.

Case Studies

  • A549 Lung Adenocarcinoma Model : In a study evaluating the cytotoxicity of various derivatives, this compound exhibited moderate anticancer activity against A549 cells. The viability post-treatment was measured using an MTT assay, showing a reduction in cell viability compared to control groups .
    CompoundViability (%)Notes
    This compound78-86%Moderate activity
    Compound with 4-chlorophenyl substitution64%Enhanced activity
    Compound with 4-bromophenyl substitution61%Enhanced activity

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are vital for bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth.

Synthesis and Structural Variants

The synthesis of this compound has been explored through various chemical routes. Understanding these synthetic pathways is crucial for producing the compound in sufficient quantities for further research and therapeutic applications.

Synthetic Pathways

Common methods for synthesizing this compound include:

  • Condensation Reactions : These are often employed to create related compounds and derivatives.
  • Modification of Existing Structures : Structural modifications can enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. What are the standard synthetic routes for 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid?

The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., bromopyruvate esters). For example, ethyl bromopyruvate reacts with 2-aminopyrimidine derivatives under reflux conditions to form the imidazo[1,2-a]pyrimidine core. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative. Key steps include:

  • Use of sodium acetate as a catalyst in acetic anhydride/acetic acid solvent systems.
  • Hydrolysis under basic conditions (e.g., NaOH) to convert esters to carboxylic acids .

Q. How is the molecular structure confirmed using spectroscopic methods?

Characterization relies on:

  • 1H/13C NMR : Peaks for methyl groups (δ ~2.2–2.4 ppm) and aromatic protons (δ ~7.0–8.8 ppm). Carboxylic acid protons may appear as broad singlets (δ ~12–13 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula.
  • Elemental analysis : Confirms C, H, N composition (e.g., ±0.3% deviation from theoretical values) .

Example NMR Data for Analogous Compounds (from ):

Proton/Groupδ (ppm)Multiplicity
CH3 (methyl)2.24s
Aromatic CH7.07–8.84t/d
COOH (carboxylic)12.80br.s

Q. What initial biological screening approaches assess its therapeutic potential?

  • Antibiofilm assays : Measure biomass reduction using crystal violet staining. For example, derivatives of similar imidazo[1,2-a]pyrimidines reduced E. coli biofilm biomass by 91.2% .
  • Cytotoxicity testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety.
  • Enzyme inhibition studies : Screen against targets like kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How does the Dimroth rearrangement impact synthesis and structural fidelity?

During amidation or hydrolysis, the imidazo[1,2-a]pyrimidine core may undergo Dimroth rearrangement, leading to positional isomerism (e.g., 2-carboxylic acid vs. 3-carboxylic acid derivatives). Mitigation strategies include:

  • Controlled reaction conditions : Avoid prolonged basic hydrolysis (e.g., use mild NaOH concentrations).
  • Isotopic labeling : 15N-labeled precursors help track nitrogen migration via NMR .
  • Crystallography : X-ray structures resolve ambiguities in regiochemistry .

Q. How can reaction conditions be optimized for yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst screening : Pd/C or Ni catalysts enhance cross-coupling steps (e.g., Suzuki reactions for aryl substitutions) .
  • Purification : Use reverse-phase HPLC with C18 columns to separate isomers .

Optimization Example (from ):

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Hydrolysis time24 h6 h+25%
CatalystNonePd/C (5 mol%)+35%

Q. What advanced techniques analyze target interactions?

  • Molecular docking : Predict binding affinity to proteins (e.g., MRSA Penicillin-Binding Protein 2a) using AutoDock Vina.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor binding.
  • Cryo-EM : Visualize compound interactions with bacterial biofilms at near-atomic resolution .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
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5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid

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